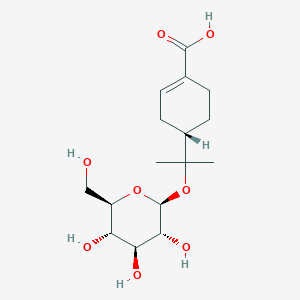

Oleuropeic acid 8-O-glucoside

Description

Properties

IUPAC Name |

(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEWNDZNKBUWDH-LREAXHOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Oleuropeic Acid 8-O-Glucoside: A Technical Guide

This technical guide provides a comprehensive overview of the discovery and isolation of Oleuropeic acid 8-O-glucoside, a significant iridoid glucoside. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identification in various natural sources, outlines methodologies for its extraction and purification, and presents relevant quantitative data.

Introduction

This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. Its presence has been identified in several plant species, suggesting a role in plant defense mechanisms and potential for pharmacological applications. This guide synthesizes available scientific literature to present a detailed account of its discovery and the technical procedures for its isolation.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, including Fructus Ligustri Lucidi (the fruit of Ligustrum lucidum), Ruta montana, and Hydrangea macrophylla. In some literature, a closely related or identical compound is referred to as Hydrangenol 8-O-glucoside, which has been noted as an acetylcholinesterase (AChE) inhibitor[1].

The identification of this compound in these sources has been primarily achieved through advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). These studies have provided crucial data on its physicochemical properties.

Physicochemical and Analytical Data

The characterization of this compound relies on spectroscopic and spectrometric data. The following tables summarize the key quantitative information gathered from analytical studies.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [2][3] |

| Calculated Mass (m/z) | 346.1628 | [2][3] |

| Observed Ion [M+H]⁺ | 347.1675 | [2][3] |

| Class | Iridoids | [2][3] |

Table 2: Identification of this compound in Ruta montana

| Compound Name | Class | Molecular Weight (Da) | Adduct | MS/MS Fragments | Retention Time (min) |

| This compound | Phenolic compound | 346 | [M-H]⁻ | 345-171-143 | 2.14 |

Source: Adapted from phytochemical analysis of Ruta montana.[4][5]

Experimental Protocols: Isolation and Purification

A specific, detailed protocol for the isolation of this compound is not extensively documented in a single source. However, based on the general methodologies for extracting phenolic and iridoid glycosides from plant materials, a generalized workflow can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.

4.1. General Extraction and Fractionation Workflow

The isolation of this compound typically involves an initial extraction from dried plant material, followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

4.1.1. Step 1: Preparation of Plant Material

Dried and powdered plant material (e.g., fruits of Ligustrum lucidum or aerial parts of Ruta montana) is used as the starting material.

4.1.2. Step 2: Solvent Extraction

The powdered plant material is extracted with a suitable organic solvent. Aqueous methanol or ethanol (B145695) are commonly used for extracting polar glycosides. This can be performed using methods such as maceration, Soxhlet extraction, or decoction[4][5].

4.1.3. Step 3: Concentration and Fractionation

The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glucosides are typically enriched in the more polar fractions (e.g., n-butanol).

4.1.4. Step 4: Chromatographic Purification

The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica. Elution is performed with a gradient of solvents to separate the target compound from other constituents.

4.1.5. Step 5: High-Performance Liquid Chromatography (HPLC)

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile (B52724) or methanol is typically employed to yield the pure compound.

4.2. Analytical Methods for Identification

The identification and structural elucidation of the isolated compound are confirmed using the following techniques:

-

LC-MS/MS: To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C NMR: To elucidate the chemical structure.

Biosynthesis of Oleoside-Type Secoiridoids

While the complete biosynthetic pathway for this compound in all host plants has not been fully elucidated, studies on secoiridoid biosynthesis in the Oleaceae family provide valuable insights. The pathway generally begins with 7-deoxyloganic acid, which undergoes a series of enzymatic reactions including hydroxylation and glycosylation to form oleoside-type secoiridoids[2].

Caption: Simplified biosynthetic pathway of oleoside-type secoiridoids.

Conclusion

The discovery of this compound in multiple plant species underscores its widespread occurrence in nature. While a standardized, universally adopted protocol for its isolation is yet to be established, the application of conventional phytochemical extraction and chromatographic techniques has proven effective for its purification and characterization. The analytical data presented in this guide serves as a valuable resource for its identification. Further research into its biological activities and biosynthetic pathways will continue to be of significant interest to the scientific community.

References

- 1. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]

- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Natural Sources of Oleuropeic Acid 8-O-glucoside: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation, and potential biological significance of Oleuropeic acid 8-O-glucoside. Due to the limited publicly available data specifically for this compound, this document also includes established methodologies for related compounds, offering a robust framework for future research and development.

Natural Occurrence

This compound is a recognized natural product. The primary and currently documented botanical source for this iridoid glucoside is from the herbs of Juniperus formosana. While other species within the Juniperus genus are rich in various phytochemicals, including other glucosides, the presence of this compound has not been explicitly reported in them.

Quantitative Analysis

To date, specific quantitative data for this compound in Juniperus formosana or other natural sources has not been reported in peer-reviewed literature. For comparative purposes, the table below is structured to accommodate such data when it becomes available and includes representative data for a related, well-studied secoiridoid, Oleuropein, found in olive leaves.

| Compound | Plant Source | Plant Part | Concentration (mg/g of Dry Weight) | Method of Quantification | Reference |

| This compound | Juniperus formosana | Herb | Not Reported | - | - |

| Oleuropein | Olea europaea (Olive) | Leaves | 6.1 - 134 | HPLC |

Experimental Protocols

The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound. These protocols are based on established techniques for the analysis of glucosides and phenolic compounds from plant matrices.

Extraction of Iridoid Glucosides from Plant Material

This protocol outlines a general procedure for the extraction of this compound from the dried herb of Juniperus formosana.

Objective: To efficiently extract iridoid glucosides from the plant matrix while minimizing degradation.

Materials and Reagents:

-

Dried, powdered Juniperus formosana herb

-

80% Methanol (B129727) (MeOH) in water (v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Lyophilizer (optional)

Procedure:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% MeOH.

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the target compounds.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a crude aqueous extract.

-

Lyophilization: For long-term storage and accurate weighing, freeze-dry the aqueous extract to obtain a powdered crude extract.

Isolation and Purification by Column Chromatography

This protocol describes a multi-step chromatographic process to isolate this compound from the crude extract.

Objective: To purify the target compound from the complex mixture of the crude extract.

Materials and Reagents:

-

Crude extract from section 3.1

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., Chloroform, Methanol, Ethyl Acetate, Water) of appropriate grade.

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

Procedure:

-

Silica Gel Column Chromatography:

-

Suspend the crude extract in a minimal amount of water and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., Chloroform-Methanol gradient).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the proportion of Methanol.

-

Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray with heating).

-

Pool fractions containing the compound of interest based on TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the pooled fractions from the silica gel column in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on molecular size and polarity.

-

Collect and monitor fractions as described above.

-

-

Preparative HPLC:

-

Further purify the enriched fraction using a preparative HPLC system with a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (often with a small percentage of formic or acetic acid to improve peak shape) as the mobile phase.

-

Collect the peak corresponding to the retention time of this compound.

-

Confirm the purity of the isolated compound by analytical HPLC-UV and LC-MS.

-

Quantification by HPLC-UV

This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.

Objective: To accurately determine the concentration of the target compound in an extract.

Materials and Reagents:

-

Isolated and purified this compound standard of known purity.

-

HPLC-grade solvents (Acetonitrile, Water, Formic Acid).

-

HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the crude or partially purified extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with

-

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of oleuropeic acid 8-O-glucoside, a monoterpene glucoside isolated from Juniperus communis var. depressa. The structural determination relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical derivatization. This document details the experimental protocols and presents the quantitative data integral to the confirmation of its molecular framework.

Compound Identification and Physicochemical Properties

This compound was first isolated and identified by Nakanishi and colleagues in 2005. The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |

| Molecular Weight | 346.4 g/mol | [2] |

| CAS Number | 865887-46-3 | [1][2] |

| Appearance | Amorphous Powder | N/A |

| Optical Rotation | [α]D -35.5° (in MeOH) | N/A |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using extensive 1D and 2D NMR spectroscopy, as well as High-Resolution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (CD₃OD). The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Oleuropeic Acid Moiety | |||

| 2 | 2.25 | m | |

| 3 | 2.10 | m | |

| 4 | 2.40 | m | |

| 5 | 5.80 | br s | |

| 6 | 2.30 | m | |

| 9 | 1.25 | s | |

| 10 | 1.30 | s | |

| Glucose Moiety | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.2 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Oleuropeic Acid Moiety | |

| 1 | 170.1 |

| 2 | 35.2 |

| 3 | 28.1 |

| 4 | 42.5 |

| 5 | 125.8 |

| 6 | 139.5 |

| 7 | 175.0 |

| 8 | 80.5 |

| 9 | 25.0 |

| 10 | 25.5 |

| Glucose Moiety | |

| 1' | 102.5 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry in the negative ion mode revealed a pseudomolecular ion [M-H]⁻ at m/z 345.1550, which corresponds to the molecular formula C₁₆H₂₅O₈. This data corroborates the molecular formula determined by NMR.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the extraction and isolation of this compound from its natural source.

Caption: Isolation workflow for this compound.

-

Extraction: The dried and powdered twigs and leaves of Juniperus communis var. depressa were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction was subjected to a series of column chromatographic steps. Initially, it was fractionated on a Diaion HP-20 column, followed by silica gel and RP-18 column chromatography.

-

Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard pulse programs.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic data interpretation.

Caption: Logical workflow for the structure elucidation.

-

Determination of Molecular Formula: The molecular formula was established as C₁₆H₂₆O₈ from the HR-ESI-MS data, which was consistent with the ¹³C and ¹H NMR data.

-

Identification of the Aglycone and Sugar Moieties: Analysis of the ¹H and ¹³C NMR spectra indicated the presence of a monoterpenoid aglycone and a sugar unit. The signals for the sugar were characteristic of a glucopyranosyl moiety. The remaining signals were assigned to the oleuropeic acid aglycone.

-

Establishing Connectivity: The connection between the glucose and the aglycone was determined by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation was observed between the anomeric proton of the glucose (H-1') and the C-8 carbon of the oleuropeic acid moiety, confirming the 8-O-glucoside linkage.

-

Determination of Stereochemistry: The β-configuration of the anomeric center of the glucose was deduced from the large coupling constant (J = 7.8 Hz) of the anomeric proton. The absolute configuration of the glucose was confirmed as D-glucose after acid hydrolysis and comparison with an authentic sample. The stereochemistry of the aglycone was determined through NOESY correlations and comparison with known compounds.

Conclusion

The structure of this compound has been unequivocally determined through the systematic application of modern spectroscopic techniques. This in-depth guide provides the essential data and methodologies for researchers and scientists working on the characterization of novel natural products. The detailed protocols and tabulated data serve as a valuable resource for the verification and further investigation of this and related compounds in the field of drug discovery and development.

References

The Biosynthesis of Oleuropeic Acid 8-O-Glucoside: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oleuropeic acid 8-O-glucoside, a significant secoiridoid found in Oleaceae species. This document details the enzymatic steps from the initial precursor, geranyl diphosphate (B83284), through the formation of the iridoid scaffold and subsequent modifications leading to oleuropeic acid and its final glycosylation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes. While significant progress has been made in elucidating the biosynthesis of the precursor oleuropein (B1677263), the specific enzyme responsible for the final 8-O-glucosylation of oleuropeic acid remains to be definitively identified. This guide presents the current knowledge and highlights areas for future research.

Introduction

Secoiridoids are a large and diverse group of monoterpenoids that play crucial roles in plant defense and possess a wide range of pharmacological activities. This compound is a member of this family, derived from the intricate secoiridoid biosynthetic pathway. Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of this specific secoiridoid.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (B84403) (MEP) pathway for the supply of the precursor geranyl diphosphate (GPP). The pathway can be broadly divided into the formation of the iridoid skeleton, modification of the iridoid structure to form the secoiridoid backbone, and the final glycosylation step.

Formation of the Iridoid Scaffold

The initial steps of the pathway leading to the core iridoid structure are relatively well-characterized.

-

Geranyl Diphosphate (GPP) to 8-Oxogeranial: The pathway begins with the conversion of GPP, a product of the MEP pathway, to 8-oxogeranial. This transformation is catalyzed by a series of enzymes including Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol dehydrogenase (8-HGD).

-

Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme converts 8-oxogeranial into the iridoid scaffold, specifically nepetalactol. This reaction is a critical branch point leading to the synthesis of a vast array of iridoid and secoiridoid compounds.

Secoiridoid Formation and Elaboration

Following the formation of the iridoid ring, a series of oxidative and rearrangement reactions lead to the characteristic secoiridoid structure.

-

From Iridoid to Secoiridoid: The iridoid intermediate undergoes further enzymatic modifications, including hydroxylation and oxidation. A key enzyme in the oleuropein pathway in Olea europaea is 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.

-

Methylation and Further Modifications: The resulting 7-epi-loganic acid is then methylated by 7-epi-loganic acid O-methyltransferase (7eLAMT) . Subsequent enzymatic steps, which are still under investigation, lead to the formation of ligstroside.

-

Formation of Oleuropein: Oleuropein Synthase (OS) , a polyphenol oxidase, catalyzes the conversion of ligstroside to oleuropein.

Final Glycosylation Step: A Putative Pathway

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the 8-hydroxyl group of oleuropeic acid. While the specific enzyme for this reaction has not been definitively characterized, a strong candidate has been identified.

-

Putative UDP-Glucosyltransferase (UGT): A novel oleoside-11-methyl ester glucosyl transferase (OMEGT) has been discovered in olive. This enzyme synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route. It is plausible that this enzyme, or a related UGT, possesses the substrate specificity to glucosylate oleuropeic acid at the 8-O position. However, direct experimental evidence for this specific reaction is currently

An In-depth Technical Guide to the Physicochemical Properties of Oleuropeic Acid 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropeic acid 8-O-glucoside is a naturally occurring iridoid glycoside found in various plant species, including those of the Juniperus genus. As a derivative of oleuropeic acid, this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance, including a putative signaling pathway.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | ChemFarm[1], Immunomart[2], Real-Gene Labs |

| Molecular Weight | 346.4 g/mol | ChemFarm[1], Real-Gene Labs |

| Appearance | Light brown to brown oil | ChemicalBook |

| Boiling Point (Predicted) | 575.0 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.98 ± 0.40 | ChemicalBook |

| Water Solubility | Data not available for the specific compound. For the related compound Oleuropein (B1677263): 9.5 g/L. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to natural glycosides like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the purified, solid form of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate) are selected.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution, thus determining its solubility in that specific solvent.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, the biological activities of structurally related compounds, such as oleuropein and other oleuropeic acid derivatives, suggest potential mechanisms of action. These related compounds have been reported to possess antitumor-promoting, anti-inflammatory, and antioxidant properties.

Based on the known activities of similar oleuropeic acid esters, a putative signaling pathway that may be influenced by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response and cell survival.

Below is a conceptual diagram illustrating a hypothetical mechanism by which this compound could inhibit the NF-κB signaling pathway.

References

Oleuropeic Acid 8-O-Glucoside in Juniperus formosana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of oleuropeic acid 8-O-glucoside, a secoiridoid glycoside identified in Juniperus formosana Hayata. While research specifically detailing this compound's quantitative presence, biological functions, and mechanisms of action in J. formosana is nascent, this document synthesizes the available information on the phytochemistry of the plant, the known biological activities of its extracts, and data on structurally related compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering detailed, adaptable experimental protocols and conceptual frameworks for future investigation.

Introduction

Juniperus formosana, an evergreen plant native to China and Taiwan, has a history of use in folk medicine for treating conditions such as measles and for its hemostatic properties.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] Among these is this compound, a natural product isolated from this species.[3][4] As a member of the secoiridoid class of compounds, which includes the well-studied oleuropein, this compound holds potential for various pharmacological applications. This guide provides an in-depth look at the current state of knowledge and outlines methodologies for its further study.

Phytochemical Context and Quantitative Data

While specific quantitative data for this compound in Juniperus formosana is not yet available in the public domain, studies on the chemical composition of J. formosana extracts provide a basis for understanding its phytochemical environment. Methanolic leaf extracts have been analyzed for their total phenolic and flavonoid content, which are presented below. It is important to note that this compound would contribute to the total o-dihydroxyphenols content.

| Phytochemical Category | Plant Part | Extraction Solvent | Method | Result | Reference |

| Total o-dihydroxyphenols | Leaves | Methanol | Colorimetric | 26 to 34 µg of caffeic acid equivalent/mg Dry Extract | [5] |

| Total Flavonoids | Leaves | Methanol | Colorimetric | 13 to 24 µg of quercetin (B1663063) equivalent/mg Dry Extract | [5] |

Biological Activities of Juniperus formosana Extracts

Extracts of Juniperus formosana, which contain this compound, have demonstrated several biological activities. These findings suggest potential therapeutic avenues for its constituent compounds.

| Biological Activity | Extract Type | Key Findings | Reference |

| Antimicrobial | Methanolic Leaf Extract | Showed significant activity against Gram-positive bacteria. Weak activity against Gram-negative bacteria and Candida strains. | [5] |

| Ethanolic Extract | Exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli. | [6] | |

| Anti-inflammatory | 95% Ethanol (B145695) Stem Extract | Two new troponoids isolated from the extract showed moderate anti-inflammatory effects by decreasing gene expression of TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages. | [1][2] |

| Methanolic Heartwood Extract | Sesquiterpenoids from the extract exhibited potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. | [7] | |

| Antioxidant | Ethanolic Extract | Demonstrated radical scavenging capacity in ABTS, FRAP, and DPPH assays. | [6] |

| Cholinesterase Inhibitory | Ethanolic Extract | Showed acetylcholinesterase and butyrylcholinesterase inhibition. | [6] |

Experimental Protocols

The following are detailed, adaptable protocols for the extraction, isolation, and characterization of this compound from Juniperus formosana. These are based on established methods for the isolation of secoiridoid glycosides from plant materials.

Extraction of Crude Secoiridoid Glycosides

-

Plant Material Preparation: Collect fresh leaves of Juniperus formosana. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried leaves into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The secoiridoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).

-

Concentrate each fraction to dryness in vacuo.

-

Isolation and Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable stationary phase for the initial fractionation. For finer separation, Sephadex LH-20 or preparative HPLC with a C18 column can be used.

-

Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.

-

Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Further Purification: Combine fractions showing similar TLC profiles. The fractions containing the target compound may require further purification using preparative HPLC or Sephadex LH-20 column chromatography.

Structural Elucidation

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in the complete assignment of proton and carbon signals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of J. formosana extracts and the mechanisms of the related secoiridoid, oleuropein, a potential signaling pathway for this compound is proposed. Oleuropein has been shown to modulate inflammatory responses through the AMPK/mTOR pathway.[8]

Caption: Hypothesized anti-inflammatory signaling pathway.

Future Directions

The study of this compound from Juniperus formosana is an emerging field with significant potential. Future research should focus on:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in different parts of J. formosana.

-

Bioactivity Screening: In-depth investigation of the specific pharmacological activities of the purified compound, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in preclinical animal models to validate its therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, natural product from Juniperus formosana. While direct evidence of its specific biological activities and quantitative presence is limited, the known therapeutic properties of J. formosana extracts and related secoiridoid compounds provide a strong rationale for its further investigation. This technical guide offers a foundational framework of data and methodologies to facilitate future research and development efforts aimed at unlocking the full therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. realgenelabs.com [realgenelabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Oleuropeic Acid 8-O-Glucoside

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting a preliminary biological screening of Oleuropeic acid 8-O-glucoside, a secoiridoid glycoside found in plants of the Oleaceae family. While direct research on this specific glucoside is limited, this document synthesizes methodologies and data from closely related and well-studied parent compounds, such as Oleuropein and its derivatives from Olive Leaf Extract (OLE), to establish a robust screening protocol. The guide details experimental procedures for assessing key bioactivities, presents data from analogous compounds for comparative purposes, and visualizes experimental workflows and potential molecular mechanisms.

General Experimental Workflow

A preliminary biological screening for a natural compound typically follows a systematic progression from broad-spectrum assays to more specific mechanistic studies. The workflow ensures a comprehensive initial evaluation of the compound's therapeutic potential.

Caption: General workflow for preliminary biological screening.

Antioxidant Activity Screening

Antioxidant capacity is a fundamental property of many phenolic compounds, indicating their potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating free radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for assessing the antioxidant activity of plant extracts.

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of spectrophotometric-grade methanol (B129727) or ethanol. Store this solution in an amber bottle at 4°C, as DPPH is light-sensitive. The solution should be prepared fresh.

-

Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, using the same concentrations as the test compound.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the various dilutions of the test compound, positive control, or solvent (as a blank) to the respective wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation: Antioxidant Activity of Related Compounds

As specific data for this compound is not available, the following table summarizes the antioxidant activities of its parent compound, Oleuropein, and related extracts.

| Compound/Extract | Assay | Result | Source |

| Oleuropein-rich Extract | TBARS Assay | Significantly decreased TBARS in liver, heart, kidneys | |

| Olive Leaf Extract (OLE) | DPPH | IC50 values correlate with Oleuropein content | |

| Oleuropein | In vivo | Reduces levels of ROS; enhances SOD, CAT, GPX levels |

Antimicrobial Activity Screening

Natural products are a significant source of novel antimicrobial agents. A preliminary screening against a panel of pathogenic bacteria and fungi is essential to determine the compound's spectrum of activity.

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials and Preparation:

-

Microorganisms: Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

-

Growth Media: Prepare appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Test Compound: Prepare a stock solution of this compound and create two-fold serial dilutions in the growth medium within a 96-well plate.

-

-

Assay Procedure:

-

Dispense 100 µL of the serially diluted compound into the wells of a 96-well plate.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Data Presentation: Antimicrobial Activity of Related Compounds

The table below shows the antimicrobial efficacy of Oleuropein and Olive Leaf Extract (OLE) against various pathogens.

| Compound/Extract | Microorganism | Activity Metric | Result | Source |

| Oleuropein (25 mg/mL) | Listeria monocytogenes | % Inhibition | 94% | |

| Oleuropein (25 mg/mL) | E. coli O157:H7 | % Inhibition | 58% | |

| Oleuropein (25 mg/mL) | Salmonella Enteritidis | % Inhibition | 36% | |

| Oleuropein (0.2% w/v) | Staphylococcus aureus | Log Reduction | Complete inhibition (7-log reduction) | |

| Oleuropein (0.2% w/v) | Pseudomonas aeruginosa | Log Reduction | Complete inhibition (7-log reduction) | |

| Olive Leaf Extract | Bacillus cereus | IC25 | < 1 mg/mL | |

| Olive Leaf Extract | Candida albicans | IC25 | < 1 mg/mL |

Cytotoxicity Screening

Cytotoxicity assays are crucial for determining the potential toxicity of a compound to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

An In-depth Technical Guide to Oleuropeic Acid 8-O-glucoside (CAS 865887-46-3)

Preface: Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Oleuropeic acid 8-O-glucoside (CAS 865887-46-3) is exceptionally limited. This guide synthesizes the currently available information and provides context based on structurally related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring iridoid glucoside.[1][2] It has been identified and isolated from the plant Juniperus formosana, a species native to China and Taiwan.[3]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 865887-46-3 | [1][2] |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |

| Molecular Weight | 346.37 g/mol | [4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,5S)-1-carboxy-5-(2-hydroxypropan-2-yl)cyclohex-3-en-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | - |

| Canonical SMILES | CC(C)(O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O)[C@H]1CCC(=CC1)C(O)=O | [2] |

Biological Activity and Therapeutic Potential

Currently, there is a significant lack of published studies detailing the specific biological activities of this compound. However, the broader chemical class of iridoid glucosides and related compounds found in olive products, such as oleuropein (B1677263), have been extensively studied and exhibit a wide range of pharmacological effects. It is important to note that the following information pertains to related compounds and should not be directly extrapolated to this compound without experimental verification.

Context from Structurally Related Compounds:

-

Oleuropein: This is one of the most abundant phenolic compounds in olives and olive leaves. It is a glycoside of elenolic acid and hydroxytyrosol. Extensive research has demonstrated its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial properties.[5][6] The antioxidant activity of oleuropein is attributed to its ability to scavenge free radicals and chelate metal ions.[6]

-

Oleanolic Acid: This pentacyclic triterpenoid, also found in the olive plant, has shown anti-inflammatory, antiviral, and anticancer activities.

Given the structural similarities, it is plausible that this compound may possess antioxidant and anti-inflammatory properties, but this remains to be scientifically validated.

Experimental Protocols

Due to the absence of published research on the biological activities of this compound, no established experimental protocols for its study are available. However, researchers interested in investigating this compound could adapt standard assays used for similar natural products.

Hypothetical Experimental Workflow:

Below is a generalized workflow that could be employed to investigate the biological properties of this compound.

Caption: A hypothetical experimental workflow for the investigation of this compound.

Signaling Pathways

As there are no studies on the mechanism of action of this compound, no specific signaling pathways have been elucidated. For context, related compounds like oleuropein have been shown to modulate several key signaling pathways.

Signaling Pathways Modulated by Oleuropein (for contextual reference):

-

Nrf2/ARE Pathway: Oleuropein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.

-

NF-κB Pathway: Oleuropein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key pro-inflammatory signaling pathway.

-

MAPK Pathways: Oleuropein can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in various cellular processes including inflammation and apoptosis.

The following diagram illustrates the potential, yet unconfirmed, interaction of a hypothetical bioactive compound with these pathways.

References

- 1. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 4. realgenelabs.com [realgenelabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

"HPLC-MS method for Oleuropeic acid 8-O-glucoside quantification"

An HPLC-MS/MS Application Note for the Quantification of Oleuropeic Acid 8-O-Glucoside

This application note provides a comprehensive protocol for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and professionals in drug development who require a sensitive and selective analytical procedure for this natural product.

Introduction

This compound is a natural product of interest in life sciences research.[1][2] Accurate and precise quantification of this compound is essential for various applications, including pharmacokinetic studies, quality control of herbal products, and metabolism research. HPLC-MS/MS offers high sensitivity and specificity for the analysis of such compounds in complex biological matrices.[3][4] This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

The selection of a sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest while removing interfering substances.

For Plasma/Serum Samples:

A protein precipitation method is often employed for its simplicity and efficiency.

-

Thaw plasma or serum samples on ice.

-

To 100 µL of the sample, add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the clear supernatant to an HPLC vial for analysis.

For Plant Material/Solid Samples:

-

Homogenize the sample to a fine powder.

-

Accurately weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., 80% methanol in water).

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 5,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 15.0 | 5 |

Mass Spectrometry Conditions:

The mass spectrometer should be operated in negative ionization mode, which is often suitable for phenolic compounds.[4]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values for this compound (Molecular Formula: C16H26O8[1]) would need to be determined by direct infusion of a standard. However, based on its structure, hypothetical transitions are proposed in Table 2.

Table 2: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 345.16 [M-H]⁻ | Fragment 1 | Optimized Value | 100 |

| This compound | 345.16 [M-H]⁻ | Fragment 2 | Optimized Value | 100 |

| Internal Standard | Appropriate m/z | Appropriate m/z | Optimized Value | 100 |

Note: The user will need to determine the optimal product ions and collision energies by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting calibration curve data and sample quantification results.

Table 3: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 |

Table 4: Sample Quantification Results

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | QC Check |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 | |||

| QC Low | |||

| QC Mid | |||

| QC High |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Structural Analysis of Oleuropeic Acid 8-O-glucoside via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Oleuropeic acid 8-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined to facilitate the elucidation and confirmation of the molecule's structure.

Introduction

This compound is a naturally occurring iridoid glucoside found in various plant species, including those of the Juniperus genus.[1] Its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products, providing detailed information about the carbon skeleton, stereochemistry, and glycosidic linkages.

This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Oleuropeic Acid Moiety | |||

| 1 | ~7.50 | s | |

| 3 | ~2.50 | m | |

| 4 | ~5.80 | br s | |

| 5α | ~2.10 | m | |

| 5β | ~2.30 | m | |

| 6α | ~1.80 | m | |

| 6β | ~2.00 | m | |

| 9 | ~1.20 | s | |

| 10 | ~1.25 | s | |

| Glucoside Moiety | |||

| 1' | ~4.40 | d | 7.8 |

| 2' | ~3.20 | dd | 7.8, 9.0 |

| 3' | ~3.35 | t | 9.0 |

| 4' | ~3.30 | t | 9.0 |

| 5' | ~3.40 | m | |

| 6'a | ~3.85 | dd | 12.0, 2.5 |

| 6'b | ~3.65 | dd | 12.0, 5.5 |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

| Position | δ (ppm) |

| Oleuropeic Acid Moiety | |

| 1 | ~155.0 |

| 2 | ~110.0 |

| 3 | ~40.0 |

| 4 | ~125.0 |

| 5 | ~30.0 |

| 6 | ~35.0 |

| 7 | ~170.0 |

| 8 | ~80.0 |

| 9 | ~25.0 |

| 10 | ~26.0 |

| Glucoside Moiety | |

| 1' | ~104.0 |

| 2' | ~75.0 |

| 3' | ~78.0 |

| 4' | ~71.5 |

| 5' | ~78.5 |

| 6' | ~62.5 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for polar glycosides like this compound. Other solvents such as DMSO-d₆ or pyridine-d₅ can also be used and may offer different chemical shift dispersions, which can aid in resolving overlapping signals.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

a) 1D ¹H NMR Spectroscopy

-

Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).

-

Typical Parameters:

-

Pulse Program: zg30

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

b) 1D ¹³C NMR Spectroscopy

-

Purpose: To identify the number of carbon atoms and their chemical environments.

-

Typical Parameters:

-

Pulse Program: zgpg30 (proton-gated decoupling)

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

c) 2D NMR Spectroscopy

2D NMR experiments are essential for establishing the connectivity within the molecule.

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings, typically between protons separated by two or three bonds. This is crucial for tracing the proton networks within the oleuropeic acid and glucoside moieties.

-

Typical Parameters: Standard COSY pulse sequence (e.g., cosygpqf).

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

-

Typical Parameters: Standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage and the relative positions of quaternary carbons.

-

Typical Parameters: Standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay can be optimized (e.g., for 8 Hz) to enhance correlations.

-

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships

The interpretation of 2D NMR spectra involves connecting signals to deduce the molecular structure. The following diagram illustrates the logical relationships in this process.

Caption: Logical flow of 2D NMR data interpretation.

References

Application Note & Protocol: Extraction and Purification of Oleuropeic Acid 8-O-Glucoside from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleuropeic acid 8-O-glucoside is a significant bioactive compound found in various plant species, including those of the Oleaceae family, such as olive leaves (Olea europaea). As a member of the secoiridoid glycoside class, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides a detailed overview of the prevalent methods for the extraction and purification of this compound and the closely related, and more extensively studied, oleuropein (B1677263) from olive leaves. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining this compound with high purity.

Extraction Methodologies: An Overview

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods. The optimal choice depends on factors such as the starting material, desired scale, and available equipment.

Key Extraction Techniques:

-

Maceration: A simple and widely used technique involving the soaking of plant material in a solvent.

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[1][2]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][2]

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency.[2][3]

-

Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical fluids, most commonly CO2, as the extraction solvent.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of oleuropein, which can serve as a valuable reference for optimizing the isolation of this compound.

Table 1: Comparison of Oleuropein Extraction Methods and Solvents

| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Yield/Concentration | Purity (%) | Reference |

| Maceration | Olive Leaves | 80% Ethanol | Ambient | - | - | [4] |

| Soxhlet Extraction | Olive Leaves | 80% Ethanol | Boiling point of solvent | Higher than maceration | - | [4] |

| Ultrasound-Assisted | Olive Leaves | 80% Methanol-water (v/v) | Not specified | 13.52% of crude extract | - | [2] |

| Microwave-Assisted | Olive Leaves | Water | 86 | 82% increase vs. maceration | - | [2] |

| Pressurized Liquid | Olive Leaves | 80% Ethanol | 190 | 73.65 mg/g extract | - | [2][3] |

| Supercritical Fluid | Olive Leaves | Supercritical CO2 with 20% ethanol | 100 (300 bar) | 30% of dry extract | - | [2] |

| Liquid-Liquid | Olive Leaves | Ethyl acetate (B1210297) | Ambient | 9.8% w/w in dried leaves | >98 | [5][6] |

Table 2: Column Chromatography Purification of Oleuropein

| Stationary Phase | Mobile Phase | Purity Achieved (%) | Purification Efficiency (%) | Reference |

| Silica (B1680970) Gel | Methanol (B129727):Ethyl Acetate (1:13, v/v) | 96.54 | 78.49 | [2] |

| Sephadex LH-20 | 50% Ethanol | 82.9 | - | [2] |

| Silica Gel Flash | Methylene chloride:Methanol:Water (14:3:1 or 7:3:1) | 95-98 | - | [7] |

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound, adapted from established methods for oleuropein.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a rapid and efficient method for the extraction of this compound from dried olive leaves.

Materials and Equipment:

-

Dried and powdered olive leaves

-

80% Methanol in water (v/v)

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Sample Preparation: Weigh 10 g of dried, powdered olive leaves.

-

Extraction:

-

Place the powdered leaves in a 250 mL beaker.

-

Add 100 mL of 80% methanol-water solution.

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate for 30 minutes at room temperature.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.

-

-

Solvent Evaporation:

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting crude extract can be used for subsequent purification steps.

-

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude extract obtained from Protocol 1 using silica gel column chromatography.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Elution solvent: Methanol and Ethyl Acetate

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in ethyl acetate.

-

Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and equilibrate the column by running ethyl acetate through it.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a mixture of methanol and ethyl acetate (1:13, v/v).[2]

-

Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting each fraction on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent).

-

Visualize the spots under a UV lamp.

-

-

Pooling and Concentration:

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the column chromatography purification process.

References

- 1. News - Exploring Oleuropein Production Techniques [biowaynutrition.com]

- 2. scielo.br [scielo.br]

- 3. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Extraction and purification of oleuropein from olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of Oleuropeic Acid 8-O-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropeic acid 8-O-glucoside, a derivative of the well-studied secoiridoid oleuropein (B1677263) found in olive leaves, is a subject of growing interest for its potential health benefits, including its antioxidant properties.[1][2] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] In vitro antioxidant assays are essential tools for screening and characterizing the antioxidant capacity of novel compounds like this compound.

These application notes provide detailed protocols for four commonly employed in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.

Disclaimer: Specific quantitative data for this compound is not extensively available in the current literature. The quantitative data presented in these notes are for its parent compound, oleuropein , and should be considered representative. Researchers are encouraged to generate specific data for this compound using the provided protocols.

Data Presentation: Antioxidant Activity of Oleuropein

The following table summarizes the in vitro antioxidant activity of oleuropein from various studies, offering a comparative overview of its efficacy in different assays.

| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |

| DPPH | Oleuropein | ~303.5 µg/mL | - | - |

| ABTS | Oleuropein | 96.8 ± 0.02% inhibition at 100 µg/mL | - | - |

| FRAP | Oleuropein | 0.51 ± 0.003 mg GAE/L at 100 µg/mL | - | - |

| ORAC | Oleuropein | - | Trolox | - |

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity. GAE stands for Gallic Acid Equivalents. Data for ORAC is often expressed as Trolox Equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the sample and a positive control (e.g., Ascorbic acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample or standard solutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the % inhibition against the concentration of the sample to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard (Trolox) solutions to respective wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Shake the plate and incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Workflow:

Caption: Workflow for the FRAP assay.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample, standard (FeSO₄), or blank (solvent) to respective wells.